Methyl-D3 P-toluenesulfonate
Overview
Description
Methyl-D3 P-toluenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that the compound is a derivative of p-toluenesulfonic acid, which has been found to interact with lysozyme c and pro-cathepsin h in humans .
Mode of Action
It is known that the compound is a derivative of p-toluenesulfonic acid, which is a small molecule and has been categorized as an experimental compound . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.
Result of Action
It has been used to prepare rhodacyanine dyes as antimalarials and to synthesize fascaplysin derivatives with cdk4 inhibitory activities .
Biochemical Analysis
Cellular Effects
It has been used as a film-forming additive in Li/graphite cells . It forms a thinner SEI layer containing sulfur on the graphite electrode, which promotes faster lithium intercalation/deintercalation kinetics by reducing the charge transfer resistance .
Molecular Mechanism
It is known to have a higher reductive activity compared to other compounds like ethylene carbonate (EC) and dimethyl carbonate (DMC) . This property is consistent with the CV test result .
Temporal Effects in Laboratory Settings
In laboratory settings, Methyl-D3 P-toluenesulfonate has shown remarkable stability over time. In Li/graphite cells, it maintained 93.17% of its initial capacity at 0.2 C after 100 cycles .
Transport and Distribution
It is known to exhibit preferential absorption and create an interface in Li/graphite cells .
Properties
IUPAC Name |
trideuteriomethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQUOGPMUUJORT-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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